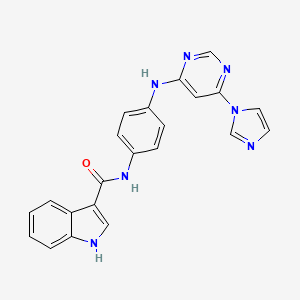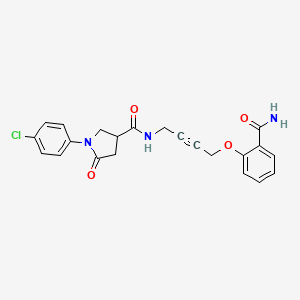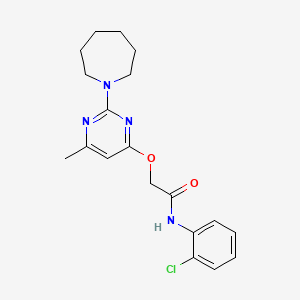![molecular formula C8H13ClF3NO3 B2936865 Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride CAS No. 2416230-88-9](/img/structure/B2936865.png)
Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
An orally active, water-soluble neurokinin-1 receptor antagonist was developed for clinical administration, demonstrating high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound exemplifies the therapeutic application potential of morpholine derivatives in treating conditions like emesis and depression (Harrison et al., 2001).
Synthesis and Chemical Properties
Research on the synthesis of morpholine derivatives, such as 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, highlights the methodological advances in creating these compounds. The synthesis process involves amine cyclization reaction, reduction, and acidification, offering insights into the chemical properties and potential applications of morpholine derivatives (Cheng Chuan, 2011).
Biological and Catalytic Activities
The role of ligand backbone in zinc(II) complexes, including morpholine derivatives, in bio-relevant catalytic activities was studied. These complexes show promise in hydrolytic cleavage and DNA cleavage activities, indicating potential applications in biochemistry and molecular biology (Chakraborty et al., 2014).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide demonstrated significant corrosion inhibition efficiency on mild steel in a hydrochloric acid medium. This study not only showcases the chemical utility of morpholine derivatives but also their potential industrial applications in corrosion protection (Nasser & Sathiq, 2016).
Synthesis of Antidepressive and Cerebral-Activating Derivatives
Research into the synthesis of (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride and its derivatives has revealed their strong antidepressive activities and potent cerebral-activating properties. These findings underscore the potential of morpholine derivatives in developing new therapeutic agents (Kojima et al., 1985).
Ionic Liquids and Biomass Solvents
Morpholinium ionic liquids have been synthesized and used for pretreatment of rice straw, enhancing ethanol production. This application demonstrates the versatility of morpholine derivatives in green chemistry and sustainable energy solutions (Kahani et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-3-12-4-6(15-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRJUQYRDWSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC(O1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)
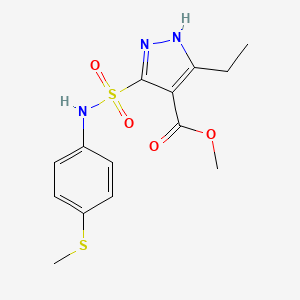

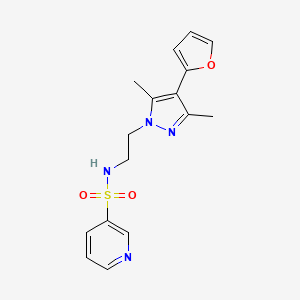
![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)
